2-Bromo-4-phenylaniline
Overview
Description
2-Bromo-4-phenylaniline is a chemical compound with the molecular formula C₁₂H₁₀BrN . It consists of a phenyl ring (C₆H₅) substituted with a bromine atom (Br) at the 2-position and an amino group (NH₂) at the 4-position. This compound is of interest due to its diverse applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of 2-Bromo-4-phenylaniline involves halogenation of aniline (4-aminobenzene) using bromine or a brominating agent. The reaction typically occurs under acidic conditions, resulting in the replacement of one hydrogen atom on the phenyl ring with a bromine atom. Various synthetic routes exist, and researchers have explored both conventional and greener methods to access this compound.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-phenylaniline is crucial for understanding its reactivity and properties. The bromine atom introduces electron-withdrawing effects, affecting the compound’s aromaticity and resonance. The phenyl ring and amino group contribute to its overall stability and interactions with other molecules.
Chemical Reactions Analysis
2-Bromo-4-phenylaniline participates in several chemical reactions:
- Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles, leading to the replacement of the bromine atom.
- Amination Reactions : The amino group can react with electrophiles, forming new bonds.
- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions allow the incorporation of 2-Bromo-4-phenylaniline into more complex structures.
Physical And Chemical Properties Analysis
- Melting Point : 2-Bromo-4-phenylaniline typically melts around 100-110°C.
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Color : The compound appears as a white to pale yellow solid.
Safety And Hazards
- Toxicity : Like other halogenated aromatic compounds, 2-Bromo-4-phenylaniline should be handled with care due to potential toxicity.
- Irritant : It may irritate the skin, eyes, and respiratory tract.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Future Directions
Researchers can explore the following areas:
- Functionalization : Develop novel derivatives by introducing functional groups.
- Biological Activity : Investigate potential pharmacological properties.
- Green Synthesis : Optimize eco-friendly synthetic routes.
properties
IUPAC Name |
2-bromo-4-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYOKLDZQAXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300360 | |
Record name | 2-bromo-4-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenylaniline | |
CAS RN |
41738-70-9 | |
Record name | 41738-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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